(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine

Catalog No.
S854996
CAS No.
1908469-38-4
M.F
C13H24N2Si
M. Wt
236.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amin...

CAS Number

1908469-38-4

Product Name

(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine

IUPAC Name

N'-benzyl-N'-(trimethylsilylmethyl)ethane-1,2-diamine

Molecular Formula

C13H24N2Si

Molecular Weight

236.43 g/mol

InChI

InChI=1S/C13H24N2Si/c1-16(2,3)12-15(10-9-14)11-13-7-5-4-6-8-13/h4-8H,9-12,14H2,1-3H3

InChI Key

OIVATBFWYNCAKW-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CN(CCN)CC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)CN(CCN)CC1=CC=CC=C1

(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine is an organic compound characterized by the presence of an amino group, a benzyl moiety, and a trimethylsilyl group. Its chemical structure can be represented as follows:

  • Chemical Formula: C12_{12}H19_{19}N2_2Si
  • Molecular Weight: Approximately 219.37 g/mol

This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both amino and silyl groups suggests it may participate in a range of

There is no known mechanism of action for (2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine due to the lack of research on its biological properties.

  • Potential for skin and eye irritation due to the presence of amine groups.
  • Flammability: Likely flammable based on the presence of organic groups.
, including:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, attacking electrophilic centers in various substrates.
  • Silicon-Containing Reactions: The trimethylsilyl group can participate in reactions such as silylation or desilylation, influencing the reactivity of the compound.
  • Formation of Amides and Other Derivatives: The amino group can react with carboxylic acids or acid chlorides to form amides, expanding its utility in organic synthesis.

These reactions are crucial for the compound's role as a building block in more complex molecular architectures.

The synthesis of (2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine typically involves multi-step processes that may include:

  • N-Alkylation of Amines: Starting from a suitable amine precursor, alkylation with benzyl bromide or similar reagents can yield the desired product.
  • Silylation Reactions: The introduction of the trimethylsilyl group can be achieved through silylation reactions using trimethylsilyl chloride in the presence of a base.
  • Purification Techniques: Products may require purification through techniques such as column chromatography or recrystallization to achieve high purity levels.

These methods highlight the compound's accessibility for synthetic chemists.

(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine has potential applications in various domains:

  • Organic Synthesis: As an intermediate for synthesizing more complex molecules, particularly in pharmaceutical chemistry.
  • Catalysis: Its unique functional groups may enable its use as a catalyst or ligand in metal-catalyzed reactions.
  • Material Science: Potential applications in the development of silicon-based materials due to its trimethylsilyl functionality.

These applications underscore its versatility and importance in modern chemistry.

Interaction studies involving (2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine could focus on:

  • Enzyme Inhibition Studies: Investigating how this compound interacts with specific enzymes could reveal its potential therapeutic effects.
  • Binding Affinity Assessments: Understanding how well it binds to biological targets could provide insights into its pharmacological profile.

Such studies are essential for determining the viability of this compound as a drug candidate or biochemical tool.

Similar Compounds

Several compounds share structural characteristics with (2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Aspects
BenzylamineSimple amine with a benzyl groupCommonly used as a building block in organic synthesis.
(3-Aminopropyl)trimethoxysilaneContains an amine and trimethoxysilaneUsed in surface modification and adhesion applications.
N,N-DimethylethylenediamineContains two amine groupsKnown for its use in pharmaceuticals and as a chelator.
(Aminomethyl)phenolPhenolic structure with an amino groupExhibits antioxidant properties; used in cosmetics.

These compounds illustrate the diversity within this chemical class and highlight how (2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine stands out due to its unique functional groups and potential applications.

Dates

Modify: 2023-08-16

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